5-(Hex-5-en-1-yl)-2,3-dihydrofuran
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Overview
Description
5-(Hex-5-en-1-yl)-2,3-dihydrofuran is an organic compound characterized by a furan ring substituted with a hex-5-en-1-yl group This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the versatility of the hex-5-en-1-yl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hex-5-en-1-yl)-2,3-dihydrofuran typically involves the reaction of a furan derivative with a hex-5-en-1-yl halide under basic conditions. One common method is the alkylation of 2,3-dihydrofuran with 6-bromo-1-hexene in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
5-(Hex-5-en-1-yl)-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The double bond in the hex-5-en-1-yl group can be reduced to form the corresponding alkane.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hexyl-substituted dihydrofuran.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
5-(Hex-5-en-1-yl)-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Hex-5-en-1-yl)-2,3-dihydrofuran involves its interaction with molecular targets through its furan ring and hex-5-en-1-yl side chain. The furan ring can participate in π-π interactions and hydrogen bonding, while the hex-5-en-1-yl group can undergo various chemical transformations. These interactions and transformations enable the compound to modulate biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Hex-5-en-1-yl acetate: Similar structure but with an acetate group instead of a furan ring.
1,5-Hexadiene: Contains a similar hex-5-en-1-yl group but lacks the furan ring.
2,3-Dihydrofuran: The parent compound without the hex-5-en-1-yl substitution.
Uniqueness
5-(Hex-5-en-1-yl)-2,3-dihydrofuran is unique due to the combination of the furan ring and the hex-5-en-1-yl side chain. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Properties
CAS No. |
111833-32-0 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
5-hex-5-enyl-2,3-dihydrofuran |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-7-10-8-6-9-11-10/h2,8H,1,3-7,9H2 |
InChI Key |
ICLXAQUDLOXCTE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC1=CCCO1 |
Origin of Product |
United States |
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